
Tetramethylchloromethylrosamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethylchloromethylrosamine is an organic cation.
Scientific Research Applications
Immunoassay Development for Detection and Quantification
A significant application of Tetramethylchloromethylrosamine, in the form of Tetramethylenedisulfotetramine (TETS), is in developing sensitive immunoassays for its detection and quantification. This is critical due to its highly neurotoxic nature and the absence of a known antidote. An immunoassay selective to TETS was developed, showing good correlation with established GC/MS analysis, indicating its effectiveness in rapidly detecting and quantifying TETS levels from biological samples with high sensitivity (Vasylieva et al., 2017).
Neurotoxicity and GABAA Receptor Interaction
Research on TETS has revealed its potent convulsant properties and interaction with GABA type A receptor channels, contributing to its neurotoxicity. This knowledge is essential for understanding the mechanism of TETS-induced seizures and identifying potential therapeutic interventions (Zhao et al., 2014).
Use in Biological Imaging
Tetramethylrhodamine (TMR), a derivative of Tetramethylchloromethylrosamine, has been used to develop new fluorescence probes. These probes, such as HySOx, are effective in detecting hypochlorous acid in biological systems, highlighting the utility of Tetramethylchloromethylrosamine derivatives in bioimaging and real-time imaging of biological processes like phagocytosis (Kenmoku et al., 2007).
properties
Molecular Formula |
C24H24ClN2O+ |
|---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
[9-[4-(chloromethyl)phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium |
InChI |
InChI=1S/C24H24ClN2O/c1-26(2)18-9-11-20-22(13-18)28-23-14-19(27(3)4)10-12-21(23)24(20)17-7-5-16(15-25)6-8-17/h5-14H,15H2,1-4H3/q+1 |
InChI Key |
XUDZMIGAJMGETI-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=C(C=C4)CCl |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=C(C=C4)CCl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





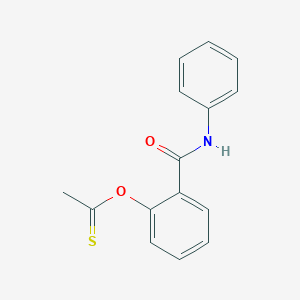
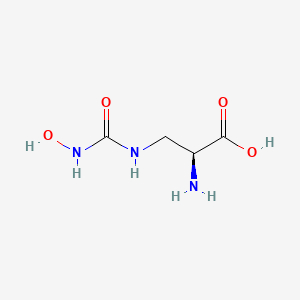

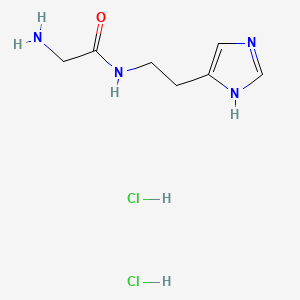
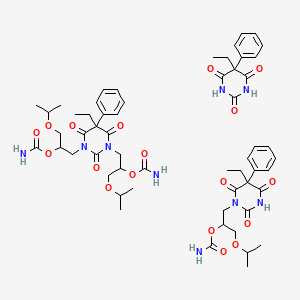
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-imidazol-1-ylphosphinic acid](/img/structure/B1204006.png)
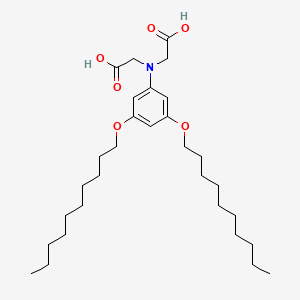
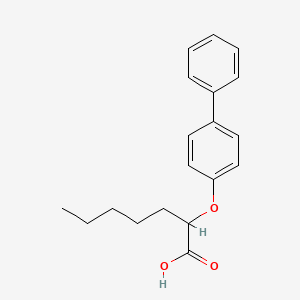



![Methyl [2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]formate](/img/structure/B1204017.png)